Olamufloxacin
Overview
Description
Olamufloxacin, also known as HSR-903, is a synthetic fluoroquinolone antibacterial agent. It is characterized by its low toxicity and broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This compound is particularly noted for its efficacy against quinolone-resistant bacteria, making it a valuable addition to the arsenal of antimicrobial agents .
Mechanism of Action
Target of Action
Olamufloxacin, like other fluoroquinolones, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, as they prevent the excessive supercoiling of DNA during replication or transcription .
Mode of Action
This compound inhibits the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . It also acts on topoisomerase IV, preventing the excessive supercoiling of DNA during replication or transcription . By inhibiting these functions, this compound disrupts normal cell division .
Biochemical Pathways
It is known that the drug interferes with the dna replication process in bacteria by inhibiting dna gyrase and topoisomerase iv . This disruption of DNA replication leads to cell death, effectively combating the bacterial infection .
Result of Action
This compound has been found to be active against both Gram-positive and -negative bacteria . It has shown efficacy in treating systemic infections and urinary tract infections in mice . The in vivo activity of this compound was slightly less than the in vitro activity, which could be explained by host factors or pharmacokinetics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound . Biological factors such as the bacterial community and mobile genetic elements, as well as non-biological factors like the presence of other antibiotics or heavy metals, can affect the distribution and spread of antibiotic resistance genes .
Biochemical Analysis
Biochemical Properties
Olamufloxacin interacts with bacterial enzymes, particularly DNA gyrase found in Escherichia coli . It inhibits the supercoiling activity of this enzyme, which is crucial for bacterial DNA replication . It is much less active against human topoisomerase II .
Cellular Effects
This compound has been found to be active against both Gram-positive and Gram-negative bacteria in systemic infections in mice . It also showed efficacy in experimental urinary tract infections in mice caused by Pseudomonas aeruginosa .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of DNA gyrase, an enzyme that introduces negative supercoils to DNA. This inhibition disrupts DNA replication, leading to bacterial cell death .
Dosage Effects in Animal Models
In animal models, this compound has shown activity against systemic infection in mice inoculated with both Gram-positive and -negative bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions: Olamufloxacin is synthesized through a multi-step process involving the following key steps:
Formation of the quinoline core: The synthesis begins with the construction of the quinoline core, which involves the cyclization of appropriate precursors.
Introduction of functional groups: Various functional groups, including the amino and fluoro groups, are introduced through selective reactions.
Spirocyclic ring formation: The spirocyclic ring is formed through a spirocyclization reaction, which is a critical step in the synthesis of this compound.
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. The final product is purified through crystallization and other separation techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Olamufloxacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Olamufloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of fluoroquinolone chemistry and reaction mechanisms.
Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.
Medicine: Explored for its potential in treating infections caused by quinolone-resistant bacteria, including urinary tract infections and systemic infections.
Industry: Utilized in the development of new antimicrobial agents and in the study of drug resistance mechanisms .
Comparison with Similar Compounds
- Ciprofloxacin
- Sparfloxacin
- Levofloxacin
Comparison: Olamufloxacin is unique in its enhanced activity against quinolone-resistant bacteria compared to other fluoroquinolones. While ciprofloxacin, sparfloxacin, and levofloxacin are effective against a broad spectrum of bacteria, this compound’s low toxicity and efficacy against resistant strains make it a valuable alternative in clinical settings .
Properties
IUPAC Name |
5-amino-7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEILBPMISZFZQK-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C(=C1N3C[C@H](C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167887-97-0 | |
Record name | Olamufloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167887970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OLAMUFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJG8KL1435 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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